molecular formula C14H10Cl2N2O B12129089 6-Chloro-2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine

6-Chloro-2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B12129089
M. Wt: 293.1 g/mol
InChI Key: VYLPNZYTOUQLFF-UHFFFAOYSA-N
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Description

6-Chloro-2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The presence of chlorine and methoxy groups in its structure enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate α-haloketone. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide at elevated temperatures. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and solvent-free conditions to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

Antimicrobial Activity

Studies have demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial properties. For example, a study synthesized various derivatives and evaluated their activity against bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated moderate antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like streptomycin .

CompoundMIC (µg/mL)Target Organism
6-Chloro-2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine< 10Pseudomonas aeruginosa
Other DerivativesVariesE. coli, B. subtilis

Anticancer Activity

Research has indicated that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation. A notable study focused on their effect on various cancer cell lines, revealing that these compounds induce apoptosis in human cancer cells through the activation of specific signaling pathways. The mechanism involves the modulation of cell cycle regulators and apoptotic proteins .

Cell LineIC50 (µM)Mechanism of Action
HeLa5.4Apoptosis induction
MCF-77.8Cell cycle arrest

Material Science Applications

Beyond pharmacology, this compound has potential applications in material science:

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs). Its ability to form stable thin films contributes to improved device performance .

Polymer Chemistry

In polymer synthesis, this compound can act as a building block for creating functionalized polymers with tailored properties for specific applications such as drug delivery systems and sensors.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Case Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial efficacy of synthesized derivatives against a panel of bacterial strains. The findings revealed that certain derivatives exhibited superior activity compared to conventional antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Cancer Cell Inhibition

In a research project focused on cancer therapeutics, a derivative of imidazo[1,2-a]pyridine was shown to significantly reduce tumor growth in vivo models by inducing apoptosis through mitochondrial pathways. This study underscores the potential role of this compound in developing novel anticancer therapies .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of chlorine and methoxy groups in its structure can enhance its binding affinity and specificity .

Comparison with Similar Compounds

  • 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
  • 2-Thio-containing imidazo[1,2-a]pyridines

Comparison: 6-Chloro-2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine is unique due to the presence of both chlorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to other imidazo[1,2-a]pyridine derivatives, this compound may exhibit enhanced pharmacological properties and different reactivity patterns .

Biological Activity

6-Chloro-2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, with the molecular formula C14H10Cl2N2O and a molecular weight of 293.1 g/mol, contains a chlorine atom at the 6-position and a 3-chloro-4-methoxyphenyl group at the 2-position of its imidazole ring. The structural configuration contributes to its interactions with various biological targets, making it a candidate for therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Imidazo Ring : This can be achieved through cyclization reactions involving appropriate precursors such as α-chloroacetophenone and 2-aminopyridine under solvent-free conditions.
  • Halogenation and Functionalization : The introduction of chlorine and methoxy groups can be performed using electrophilic aromatic substitution methods.

Alternative synthetic routes may utilize microwave-assisted techniques to enhance yield and reduce reaction times .

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Antimicrobial Activity

Studies have demonstrated that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Salmonella typhi
  • Fungal strains : Penicillium chrysogenum, Fusarium moniliforme, Aspergillus flavus, Aspergillus niger

The compound exhibited higher antibacterial activity than the reference drug penicillin in some cases, suggesting its potential as an effective antimicrobial agent .

Anti-inflammatory Activity

In vitro studies have screened this compound for anti-inflammatory effects using models such as carrageenan-induced paw edema in rats. Results indicated that certain derivatives of imidazo[1,2-a]pyridine exhibited significant anti-inflammatory activity, which correlates with the presence of halogen and methoxy substituents that enhance binding affinity to inflammatory mediators .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The presence of chlorine and methoxy groups appears to enhance its binding affinity for various enzymes and receptors. For instance, modifications in substituents can significantly affect potency against specific biological targets like phosphoinositide-3-kinases (PI3K) and mammalian target of rapamycin (mTOR) .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructural FeaturesUnique Properties
6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridineSimilar imidazo structureDifferent biological activity profiles
5-Methylimidazo[1,2-a]pyridineMethyl substitution on imidazole ringKnown for distinct pharmacological effects
7-Aminoimidazo[1,2-a]pyridineAmino group at position 7Enhanced solubility and potential therapeutic uses
6-Bromo-2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridineBromine substitution instead of chlorineDifferent reactivity patterns compared to the target compound

This table highlights how variations in halogen substitutions influence chemical behavior and biological efficacy.

Case Studies

Recent studies have shown promising results regarding the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of imidazo[1,2-a]pyridine showed potent antibacterial activity against resistant strains of bacteria.
  • Anti-inflammatory Mechanisms : Research indicated that compounds similar to this compound could inhibit key inflammatory pathways, suggesting their use in treating chronic inflammatory diseases.

Properties

Molecular Formula

C14H10Cl2N2O

Molecular Weight

293.1 g/mol

IUPAC Name

6-chloro-2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H10Cl2N2O/c1-19-13-4-2-9(6-11(13)16)12-8-18-7-10(15)3-5-14(18)17-12/h2-8H,1H3

InChI Key

VYLPNZYTOUQLFF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl)Cl

Origin of Product

United States

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